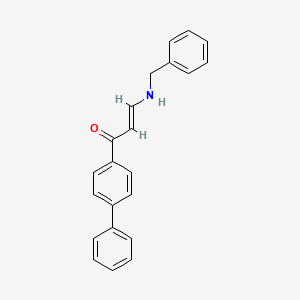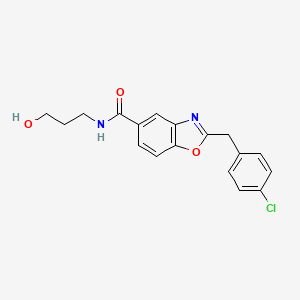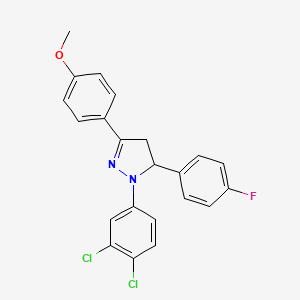
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzylamino group and a biphenyl moiety, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one can be achieved through several methods:
Aldol Condensation: This method involves the reaction of benzylamine with 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired enone.
Michael Addition: Another method involves the Michael addition of benzylamine to a suitable α,β-unsaturated ketone, followed by dehydration to yield the enone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or diketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the enone can yield saturated ketones or alcohols, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Derivatives with different substituents replacing the benzylamino group
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(benzylamino)-1-phenylprop-2-en-1-one: Similar structure but lacks the biphenyl moiety.
(E)-3-(benzylamino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methyl-substituted phenyl ring.
Uniqueness
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of both a benzylamino group and a biphenyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-3-(benzylamino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(15-16-23-17-18-7-3-1-4-8-18)21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-16,23H,17H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMFXFDVKYDGA-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydro-3-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5166951.png)
![1-{1-[4-(methylthio)benzyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5166957.png)
![(5Z)-5-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5166962.png)
![1-allyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5166968.png)

![N-benzyl-2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5166982.png)
![5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166996.png)
![7-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B5167002.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5167009.png)
![N,N-dimethyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]aniline](/img/structure/B5167013.png)
![1-[5-(4-methoxyphenoxy)pentyl]piperidine](/img/structure/B5167020.png)
![N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5167025.png)
![N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclopentanamine](/img/structure/B5167026.png)

